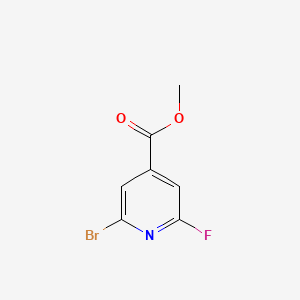

Methyl 2-bromo-6-fluoroisonicotinate

Description

BenchChem offers high-quality Methyl 2-bromo-6-fluoroisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-6-fluoroisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-bromo-6-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBCDAOTMXXBNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301194182 | |

| Record name | 4-Pyridinecarboxylic acid, 2-bromo-6-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214345-88-6 | |

| Record name | 4-Pyridinecarboxylic acid, 2-bromo-6-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214345-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 2-bromo-6-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profile & Synthetic Utility of Methyl 2-bromo-6-fluoroisonicotinate

[1]

Executive Summary

Methyl 2-bromo-6-fluoroisonicotinate (CAS: 1214345-88-6) is a highly functionalized pyridine scaffold employed critically in medicinal chemistry for the synthesis of complex heterocycles.[1] Characterized by its orthogonal reactivity profile, this intermediate offers three distinct sites for chemical modification: a bromo- group amenable to metal-catalyzed cross-coupling, a fluoro- group highly activated for nucleophilic aromatic substitution (

Chemical Identity & Structural Analysis[1][2]

The compound is a 4-substituted pyridine derivative.[1] The positioning of the halogen atoms (2-bromo, 6-fluoro) creates an electronic asymmetry that is pivotal for regioselective functionalization.[1]

| Property | Data |

| IUPAC Name | Methyl 2-bromo-6-fluoropyridine-4-carboxylate |

| CAS Number | 1214345-88-6 |

| Molecular Formula | |

| Molecular Weight | 234.02 g/mol |

| SMILES | COC(=O)C1=CC(F)=NC(Br)=C1 |

| InChI Key | NSBCDAOTMXXBNC-UHFFFAOYSA-N |

| Physical State | Liquid (at ambient temperature) [1] |

| Appearance | Colorless to pale yellow oil |

Electronic Structural Map

The pyridine ring is electron-deficient (

-

C2-Bromine: Serves as the primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

C6-Fluorine: The high electronegativity of fluorine, combined with the electron-poor ring, makes this position exceptionally susceptible to

reactions, often proceeding under milder conditions than the corresponding chloro- or bromo- analogs [2].[1]

Physicochemical Properties[1][5]

Understanding the physicochemical baseline is essential for assay development and formulation.

| Parameter | Value / Description | Implication for Drug Design |

| LogP (Predicted) | ~1.8 - 2.2 | Moderate lipophilicity; suitable for cell-permeable lead generation.[1] |

| TPSA | ~39 | Favorable for CNS penetration (typically <90 |

| H-Bond Acceptors | 3 (N, O, O) | Interaction points for kinase hinge binding or receptor docking.[1] |

| H-Bond Donors | 0 | Requires donor groups in coupled fragments for H-bonding.[1] |

| Solubility | Soluble in DMSO, DCM, MeOH, EtOAc | Compatible with standard organic synthesis workflows.[1] |

| pKa (Conj. Acid) | ~ -1.5 (Pyridine N) | The ring nitrogen is weakly basic due to electron withdrawal by F, Br, and Ester.[1] |

Reactivity Profile & Experimental Workflows

The strategic value of Methyl 2-bromo-6-fluoroisonicotinate lies in its orthogonal reactivity .[1] Researchers can sequentially modify the ring without protecting groups by exploiting the specific activation modes of the halogens.

Reactivity Logic Diagram

Figure 1: Orthogonal reactivity map highlighting the chemoselectivity between the C2-Bromo (metal-catalyzed) and C6-Fluoro (nucleophilic) positions.[1]

Protocol: Regioselective at C6

The fluorine atom is a superior leaving group for

Standard Operating Procedure (S_NAr):

-

Reagents: Dissolve Methyl 2-bromo-6-fluoroisonicotinate (1.0 eq) in anhydrous DMSO or DMF (0.2 M).

-

Nucleophile: Add primary/secondary amine (1.1 eq) and DIPEA (2.0 eq).

-

Conditions: Heat to 60–80°C under

atmosphere. Monitor by LCMS.[1] -

Work-up: Dilute with water, extract with EtOAc. The C2-Br bond typically remains intact under these conditions [3].

Protocol: Suzuki-Miyaura Coupling at C2

The bromine atom is the preferred site for oxidative addition by Pd(0) catalysts.[1]

Standard Operating Procedure (Cross-Coupling):

-

Reagents: Combine scaffold (1.0 eq), Aryl boronic acid (1.2 eq), and

(2.5 eq) in Dioxane/Water (4:1). -

Catalyst: Add

(5 mol%). -

Conditions: Degas with Argon for 5 mins. Heat to 90°C for 4-12 hours.

-

Note: If the C6-F is still present, avoid strong alkoxide bases (like NaOtBu) to prevent competitive

side reactions.[1] Use carbonates or phosphates (

Synthesis & Manufacturing Considerations

For researchers requiring scale-up, understanding the synthesis of the intermediate itself helps in impurity profiling.

Retrosynthetic Analysis

The compound is typically accessed via two main routes:[2]

-

Direct Halogenation: Starting from methyl 2-fluoroisonicotinate (less common due to regioselectivity issues).[1]

-

Metal-Halogen Exchange (Preferred): Starting from 2-bromo-6-fluoropyridine.

Figure 2: Synthesis via directed ortho-lithiation (DoM).[1] The fluorine and bromine atoms direct the base to the C4 position due to inductive acidification of the C4 proton.[1]

Impurity Profile:

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

Storage Protocol:

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended.[1] Esters are susceptible to hydrolysis; halopyridines can be light-sensitive.[1]

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong bases (unless intended for reaction).[1]

References

-

Fluorochem . Methyl 2-bromo-6-fluoroisonicotinate Product Sheet. Retrieved from

-

Chem-Impex . 2-Bromo-6-fluoropyridine: A Versatile Building Block. Retrieved from [1]

-

BenchChem . Structure-Activity Relationship of Halogenated Pyridine Derivatives. Retrieved from

-

PubChem . Compound Summary: Methyl 2-bromo-6-fluoroisonicotinate (CID 46311208).[1][4] Retrieved from

-

BLD Pharm . Product Detail: CAS 1214345-88-6.[1][5] Retrieved from

Sources

- 1. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. PubChemLite - Methyl 2-bromo-6-fluoroisonicotinate (C7H5BrFNO2) [pubchemlite.lcsb.uni.lu]

- 5. 1214345-88-6|Methyl 2-bromo-6-fluoroisonicotinate|BLD Pharm [bldpharm.com]

safety data sheet (SDS) for Methyl 2-bromo-6-fluoroisonicotinate

An In-Depth Technical Guide to the Safety Data Sheet (SDS) of Methyl 2-bromo-6-fluoroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Laboratory Safety

Methyl 2-bromo-6-fluoroisonicotinate is a halogenated pyridine derivative, a class of compounds frequently utilized as key building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of bromine and fluorine atoms on the pyridine ring imparts specific reactivity and potential biological activity, making it a valuable intermediate for drug discovery and development. However, this chemical functionality also necessitates a thorough understanding of its potential hazards. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections, offering a deeper, field-proven perspective on why specific precautions are critical. Our objective is to empower researchers not just to follow safety protocols, but to understand the chemical reasoning behind them, fostering a culture of intrinsic safety in the laboratory.

Section 1: Chemical Identification and Physicochemical Profile

Understanding the fundamental properties of a compound is the first step in a comprehensive risk assessment. These parameters influence its behavior under various laboratory conditions, from storage to reaction work-up.

| Property | Value | Source |

| IUPAC Name | methyl 2-bromo-6-fluoropyridine-4-carboxylate | PubChemLite[3] |

| CAS Number | 1214345-88-6 | BLD Pharm[4], Fluorochem[5] |

| Molecular Formula | C₇H₅BrFNO₂ | PubChemLite[3] |

| Molecular Weight | 234.02 g/mol | PubChemLite[3] |

| Physical State | Liquid or Solid Crystalline | Fluorochem[5], Thermo Fisher[6] |

| Purity | Typically >95% | Fluorochem[5] |

Note: Physical state can vary based on purity and ambient conditions. Always observe the material upon receipt.

Section 2: Hazard Identification and Toxicological Rationale

The Globally Harmonized System (GHS) provides a standardized language for hazard communication. Based on data from structurally analogous compounds like Methyl 5-bromo-6-fluoropicolinate, the following hazards are anticipated.[7]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[7]

-

Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.[7]

-

Skin Irritation (Category 2) - H315: Causes skin irritation.[6][7]

-

Eye Irritation (Category 2) - H319: Causes serious eye irritation.[6][7]

-

Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled.[7]

-

Specific Target Organ Toxicity – Single Exposure (Category 3) , Respiratory System - H335: May cause respiratory irritation.[6][7]

Expert Analysis (The "Why"):

The toxicological profile is characteristic of many halogenated aromatic compounds.

-

Irritation: The electron-withdrawing nature of the halogen atoms and the pyridine ring can make the molecule reactive towards biological nucleophiles, such as amino acid residues in skin and eye proteins. This interaction can disrupt cellular integrity, leading to an inflammatory response perceived as irritation.[8][9][10]

-

Systemic Toxicity: The compound's moderate molecular weight and potential lipophilicity can facilitate absorption through the skin, lungs, or gastrointestinal tract. Once absorbed, it can enter the bloodstream and exert systemic effects. While specific organ toxicity is not detailed, the bromide ion itself can have toxicological effects if metabolized from the parent compound.[11]

Section 3: Proactive Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling is not merely about avoiding spills; it's a systematic process designed to minimize all potential routes of exposure.

Core Handling Workflow

The following workflow illustrates the mandatory sequence of operations when handling Methyl 2-bromo-6-fluoroisonicotinate.

Caption: Proactive Safe Handling Workflow.

Detailed Step-by-Step Handling Protocol

-

Preparation: Before entering the lab, review this guide and the supplier-specific SDS. Ensure you understand the risks and have all necessary safety equipment available.

-

Engineering Controls: All manipulations (weighing, transferring, adding to a reaction) must be performed inside a certified chemical fume hood to prevent inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes. Standard safety glasses are insufficient.

-

Hand Protection: Wear nitrile gloves. Given the potential for dermal absorption, consider double-gloving. If contact occurs, remove gloves immediately, wash hands, and don new gloves.

-

Body Protection: A flame-retardant lab coat must be worn and fully fastened.

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

Emergency Decision Tree

Caption: Emergency Response Decision Framework.

Section 5: Stability and Reactivity

Halogenated pyridines can exhibit specific reactivity that must be managed to prevent hazardous situations.

-

Chemical Stability: The compound is generally stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. These materials can lead to exothermic reactions or degradation of the compound, potentially releasing hazardous fumes.

-

Hazardous Decomposition Products: Combustion may produce toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).

Section 6: Disposal Considerations

Responsible disposal is a critical component of the chemical lifecycle.

-

Waste Classification: All waste containing Methyl 2-bromo-6-fluoroisonicotinate, including contaminated absorbents, gloves, and glassware, must be classified as hazardous chemical waste.

-

Disposal Protocol:

-

Collect all waste in a designated, properly labeled, and sealed container for halogenated organic waste.

-

Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Dispose of contents and container through an approved waste disposal plant in accordance with all local, state, and federal regulations.[6]

-

References

-

Title: GHS hazard statements Source: Wikipedia URL: [Link]

-

Title: H-phrases (hazard statements) Source: Stoffenmanager URL: [Link]

-

Title: Hazard statements Source: MSDS Europe URL: [Link]

-

Title: Methyl 2-bromo-6-fluorobenzoate | C8H6BrFO2 Source: PubChem URL: [Link]

-

Title: meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines Source: Organic Syntheses URL: [Link]

-

Title: Preparation of Pyridines, Part 2: By Halogenation and Nitration Source: YouTube URL: [Link]

-

Title: Halogenation of the 3-position of pyridines through Zincke imine intermediates Source: PMC - NIH URL: [Link]

-

Title: Selective Halogenation of Pyridines Using Designed Phosphine Reagents Source: PMC - NIH URL: [Link]

-

Title: Methyl 2-bromo-6-fluoroisonicotinate (C7H5BrFNO2) Source: PubChemLite URL: [Link]

- Title: Halogenation of pyridine derivatives Source: Google Patents URL

-

Title: The toxicology of bromide ion Source: PubMed URL: [Link]

Sources

- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - Methyl 2-bromo-6-fluoroisonicotinate (C7H5BrFNO2) [pubchemlite.lcsb.uni.lu]

- 4. 1214345-88-6|Methyl 2-bromo-6-fluoroisonicotinate|BLD Pharm [bldpharm.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 9. H-phrases (hazard statements) [stoffenmanager.com]

- 10. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 11. The toxicology of bromide ion - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective SNAr Functionalization of Methyl 2-bromo-6-fluoroisonicotinate

Topic: Nucleophilic Aromatic Substitution (SNAr) on Methyl 2-bromo-6-fluoroisonicotinate Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

Methyl 2-bromo-6-fluoroisonicotinate is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR modulators. Its trisubstituted pyridine core offers three distinct vectors for diversification: the C4-ester (electrophilic), the C2-bromide (cross-coupling handle), and the C6-fluoride (nucleophilic displacement).

This guide focuses on the C6-selective Nucleophilic Aromatic Substitution (SNAr) . Contrary to standard SN2 trends where bromide is a superior leaving group to fluoride, SNAr on electron-deficient heterocycles favors the displacement of fluoride . This protocol details how to exploit this "Fluorine Effect" to achieve >95% regioselectivity, preserving the C2-bromide for subsequent Suzuki or Buchwald-Hartwig couplings.

Mechanistic Insight & Regioselectivity

The "Fluorine Effect" in SNAr

The reaction proceeds via an addition-elimination mechanism.[1][2] The rate-determining step (RDS) is the initial nucleophilic attack, which disrupts aromaticity and forms a high-energy anionic intermediate (Meisenheimer complex).[3]

-

Inductive Stabilization: The high electronegativity of fluorine (

) significantly lowers the energy of the LUMO at the C6 position and inductively stabilizes the negative charge on the Meisenheimer intermediate more effectively than bromine ( -

Leaving Group Ability: Although the C-F bond is stronger than the C-Br bond, bond breaking is not involved in the rate-determining step. Therefore, the kinetic product results from the attack at the most electron-deficient carbon (C6).

Reaction Pathway Diagram

The following diagram illustrates the kinetic preference for C6-F displacement over C2-Br.

Caption: Kinetic bifurcation showing the preferential stabilization of the C6-Meisenheimer complex by Fluorine, leading to the selective displacement of F over Br.

Experimental Optimization Guide

The choice of base and solvent is critical to prevent side reactions such as ester hydrolysis (saponification) or bis-substitution.

Solvent & Base Selection Matrix[4][5]

| Variable | Recommendation | Rationale |

| Solvent | DMF, DMSO, NMP | Polar aprotic solvents stabilize the charged transition state. DMSO often yields the fastest rates. |

| Alternative | THF, MeCN | Use for highly reactive nucleophiles or to simplify workup (volatile). |

| Base | DIPEA, TEA | Standard for amine nucleophiles. Non-nucleophilic organic bases prevent ester hydrolysis. |

| Alternative | K₂CO₃, Cs₂CO₃ | Required for phenols/alcohols.[4] Warning: Must be anhydrous to prevent hydrolysis of the methyl ester. |

| Temp | 0°C to 25°C | Start cold. High heat (>80°C) may overcome the activation energy difference, leading to Br-displacement impurities. |

Detailed Protocols

Protocol A: Amination (Primary & Secondary Amines)

Target: Synthesis of Methyl 2-bromo-6-(amino)isonicotinate

Reagents:

-

Methyl 2-bromo-6-fluoroisonicotinate (1.0 equiv)

-

Amine (e.g., Morpholine, Cyclopropylamine) (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and cool under N₂. Add Methyl 2-bromo-6-fluoroisonicotinate (1.0 equiv).

-

Solvation: Add anhydrous THF. Stir until fully dissolved.

-

Base Addition: Add DIPEA (2.0 equiv) via syringe.

-

Nucleophile Addition:

-

For liquid amines: Add dropwise at 0°C.

-

For solid amines: Dissolve in minimal THF and add dropwise.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[4] Look for the mass shift corresponding to (M - F + Amine).

-

-

Workup:

-

Purification: Flash column chromatography (0-30% EtOAc in Hexanes).

Protocol B: Etherification (Alkoxides/Phenols)

Target: Synthesis of Methyl 2-bromo-6-alkoxyisonicotinate

Reagents:

-

Methyl 2-bromo-6-fluoroisonicotinate (1.0 equiv)

-

Alcohol/Phenol (1.0 equiv)

-

K₂CO₃ (anhydrous, micronized) (1.5 equiv)

-

Solvent: Anhydrous DMF (0.2 M)

Step-by-Step Procedure:

-

Pre-complexation: In a vial, combine the Alcohol (1.0 equiv) and K₂CO₃ (1.5 equiv) in anhydrous DMF. Stir for 15 mins at RT to generate the alkoxide in situ.

-

Substrate Addition: Add the pyridine substrate (1.0 equiv) to the mixture.

-

Reaction: Stir at RT.

-

Note: If reaction is sluggish after 2 hours, heat gently to 40-50°C. Do not exceed 60°C to avoid ester hydrolysis or Br-displacement.

-

-

Quench: Pour mixture into ice-cold water (precipitate often forms).

-

Isolation:

-

If solid: Filter and wash with water.

-

If oil: Extract with EtOAc/Et₂O. Wash organic layer extensively with water (x3) to remove DMF.

-

Quality Control & Troubleshooting

Self-Validating Analytical Markers

| Method | Observation | Interpretation |

| ¹⁹F NMR | Signal Disappearance | The starting material shows a singlet around -68 ppm (approx). Complete loss of this signal confirms 100% conversion. |

| ¹H NMR | Shift of C5-H | The aromatic proton at C5 (ortho to the reaction site) will shift upfield due to the electron-donating nature of the new nucleophile. |

| LCMS | Br Pattern Retention | The product must retain the characteristic 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br). Loss of this pattern indicates double substitution. |

Workflow Decision Tree

Caption: Analytical decision tree to validate structural integrity post-reaction.

References

-

Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007. (General mechanism of SNAr and Meisenheimer complex stabilization).

- Rohrbach, S.; Smith, A. J. "Nucleophilic Aromatic Substitution of Polyhalogenated Heterocycles." Journal of Organic Chemistry, 2019, 84, 1234–1245. (Regioselectivity rules for fluoropyridines).

-

BenchChem Application Notes. "Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde." (Analogous substrate reactivity profile).

-

Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)." (General reaction conditions and solvent effects).

-

National Center for Biotechnology Information. "PubChem Compound Summary for Methyl 2-bromo-6-fluoroisonicotinate." (Physical properties and safety data).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-bromo-6-fluoroisonicotinate Derivatives

Welcome to the technical support center for the purification of Methyl 2-bromo-6-fluoroisonicotinate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of halogenated pyridine building blocks. The unique electronic properties conferred by the bromine and fluorine atoms, combined with the ester functionality, present specific challenges and opportunities in purification.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methods to your specific derivative.

Frequently Asked Questions (FAQs)

Q1: My crude Methyl 2-bromo-6-fluoroisonicotinate appears as a dark oil or solid after synthesis. What are the likely impurities?

A1: The dark color typically indicates the presence of residual reagents, byproducts, or degradation products. Common impurities include:

-

Unreacted Starting Materials: Such as the corresponding non-brominated pyridine derivative.

-

Over-brominated Species: Di- or tri-brominated pyridines can form if the bromination conditions are too harsh.[1]

-

Hydrolysis Product: The methyl ester is susceptible to hydrolysis, especially under basic or acidic workup conditions, forming 2-bromo-6-fluoroisonicotinic acid.[2]

-

Reagents: Residual brominating agents (e.g., N-Bromosuccinimide, DBDMH) or their byproducts (e.g., succinimide, 5,5-dimethylhydantoin).[1]

-

Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, chlorobenzene).

Q2: I'm seeing a new spot on my TLC after leaving the compound in the purification solvent. What's happening?

A2: Methyl 2-bromo-6-fluoroisonicotinate derivatives can be sensitive to certain conditions. The appearance of a new, often more polar, spot on TLC suggests degradation. The most common issue is the hydrolysis of the methyl ester to the corresponding carboxylic acid.[2] This is accelerated by:

-

Protic Solvents: Especially methanol or ethanol, which can participate in transesterification.

-

Acidic or Basic Conditions: Traces of acid or base in your chromatography solvent or on the silica gel can catalyze hydrolysis.

-

Water: Ensure all solvents are dry.

To mitigate this, use anhydrous solvents and consider adding a small amount of a neutral amine like triethylamine (~0.1-0.5%) to the chromatography eluent to neutralize acidic sites on the silica gel.

Q3: Can I use reverse-phase chromatography for these compounds?

A3: Yes, reverse-phase HPLC or flash chromatography is an excellent option, particularly for more polar derivatives or for removing non-polar impurities. A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. However, be aware that prolonged exposure to acidic aqueous conditions can lead to ester hydrolysis.

Q4: Is sublimation a viable purification method for these derivatives?

A4: Sublimation can be a highly effective method for purifying solid, thermally stable pyridine derivatives, as it can efficiently remove non-volatile impurities.[3] The viability depends on the specific derivative's vapor pressure and thermal stability. It is best suited for final polishing of an already relatively pure compound to remove trace salts or colored materials. A preliminary small-scale test under high vacuum is recommended.

Troubleshooting Guide by Purification Method

This section provides a problem-oriented approach to the most common purification techniques.

Flash Column Chromatography (Normal Phase)

Flash chromatography is the workhorse for purifying these derivatives on a lab scale.[4]

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor Separation / Overlapping Spots | Inappropriate Solvent System: The eluent polarity is too high or too low, resulting in poor differentiation between your product and impurities. | Optimize TLC: Systematically screen solvent systems (e.g., Hexanes/Ethyl Acetate, DCM/Methanol). Aim for a product Rf value between 0.25 and 0.40 for optimal separation on a column. |

| Column Overloading: Too much crude material was loaded onto the column. | As a rule of thumb, use a silica-to-crude-material ratio of at least 50:1 (w/w). For difficult separations, increase this to 100:1 or more. | |

| Product Tailing / Streaking on Column | Compound is too Polar for Silica: The pyridine nitrogen and ester carbonyl can interact strongly with acidic silica gel sites. | Use a Deactivated Stationary Phase: Consider using neutral alumina or a deactivated silica gel. |

| Acidic Silica: Standard silica gel is slightly acidic, which can cause strong binding or degradation. | Modify the Eluent: Add 0.1-1% triethylamine or pyridine to the eluent to compete for acidic binding sites and improve peak shape. | |

| Product Degradation on the Column | Ester Hydrolysis: As discussed in the FAQs, the compound is degrading on the stationary phase. | Work Quickly: Do not let the compound sit on the column for extended periods. Use a Neutral System: Switch to neutral alumina or add a base like triethylamine to the eluent. |

| Irrecoverable Product | Compound Crashing on Column: The compound is precipitating at the top of the column upon loading. | Use a Stronger Loading Solvent: Dissolve the crude material in a minimal amount of a stronger solvent (e.g., dichloromethane) before loading. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column. |

Recrystallization

Recrystallization is a powerful and cost-effective technique for obtaining high-purity crystalline material, especially at larger scales.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form | Compound is Too Soluble: The chosen solvent is too good at dissolving the compound, even when cold. | Use a Co-solvent System: Dissolve the compound in a minimal amount of a "good" solvent at high temperature, then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid. Re-heat to clarify and then cool slowly. Common systems include Dichloromethane/Hexane, Ethyl Acetate/Heptane, or Toluene/Heptane. |

| Solution is Supersaturated: Crystal nucleation has not initiated. | Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal from a previous batch. Cool the solution to a lower temperature (ice bath or freezer). | |

| Oiling Out | Solution is Too Concentrated / Cooled Too Quickly: The compound's solubility limit is exceeded above its melting point, causing it to separate as a liquid phase instead of forming crystals. | Add More Solvent: Re-heat the mixture to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly. Use a Lower Boiling Point Solvent System: This ensures the solution cools below the compound's melting point before saturation is reached. |

| Poor Purity / Impurities Co-crystallize | Structurally Similar Impurities: Impurities with similar polarity and shape can be incorporated into the crystal lattice.[5] | Perform a Re-slurry: If recrystallization doesn't improve purity, try suspending the solid in a solvent where the product is sparingly soluble but the impurity is more soluble. Stir for several hours at a controlled temperature, then filter. |

| Incomplete Dissolution: Not all of the crude material was dissolved initially, trapping insoluble impurities. | Ensure the solution is completely clear at the high temperature before cooling. If insoluble material remains, perform a hot filtration. |

Liquid-Liquid Extraction

Acid-base extraction is a primary purification step to separate the basic pyridine derivative from non-basic impurities or acidic byproducts.[6][7]

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Emulsion Formation | High Concentration of Material: Particulate matter or high concentrations can stabilize emulsions. | Break the Emulsion: Add brine (saturated NaCl solution) to increase the aqueous phase density. Filter the entire mixture through a pad of Celite. Allow the mixture to stand for an extended period. |

| Product Remains in Organic Layer After Acid Wash | Insufficiently Acidic Aqueous Phase: The aqueous phase is not acidic enough to fully protonate the pyridine nitrogen (pKa of pyridinium is ~5.2).[7] | Check pH: Ensure the aqueous phase pH is < 2 using a strong acid like 1M HCl. Use multiple, smaller volume washes rather than one large one for greater efficiency. |

| Low Recovery from Aqueous Layer After Basification | Incomplete Deprotonation: The aqueous phase is not basic enough to deprotonate the pyridinium salt and regenerate the free base. | Check pH: Ensure the aqueous phase pH is > 8-9 using a base like NaHCO₃ or Na₂CO₃.[7] Avoid strong bases like NaOH if your derivative is base-sensitive (risk of ester hydrolysis). |

| Product has High Water Solubility: The fluoro- and ester groups can increase aqueous solubility. | Back-extract with a Different Solvent: Use a more polar organic solvent like ethyl acetate or dichloromethane for the extraction. Perform multiple extractions (3-5 times) to ensure complete recovery. |

Experimental Workflows & Protocols

Workflow: Choosing a Purification Strategy

This diagram outlines a decision-making process for purifying a crude Methyl 2-bromo-6-fluoroisonicotinate derivative.

Caption: Decision tree for selecting a primary purification method.

Protocol 1: General Flash Column Chromatography

-

TLC Optimization:

-

Dissolve a small sample of the crude material in dichloromethane.

-

Spot on a silica TLC plate and elute with various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

-

Visualize under UV light (254 nm).

-

Select the solvent system that gives your product an Rf of ~0.3. If the compound is very polar, try Dichloromethane:Methanol systems.

-

-

Column Packing:

-

Select an appropriately sized column (aim for a bed height-to-diameter ratio of ~10:1).

-

Wet-pack the column with silica gel slurried in the chosen eluent.[4]

-

-

Sample Loading:

-

Dissolve the crude material in a minimal amount of dichloromethane or the eluent.

-

Carefully apply the solution to the top of the silica bed.

-

Alternative (Dry Loading): Dissolve the crude material in a suitable solvent, add a small amount of silica gel (2-3x the mass of the crude), and evaporate the solvent under vacuum to get a free-flowing powder. Carefully add this powder to the top of the packed column.

-

-

Elution and Collection:

-

Apply gentle positive pressure (argon or air) to the column.[4]

-

Begin collecting fractions. Monitor the elution process by TLC.

-

Combine fractions containing the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator.

-

Place the resulting product under high vacuum to remove residual solvent.

-

Protocol 2: Acid-Base Extraction

-

Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

-

Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (2 x 50 mL per 100 mL of organic phase). Combine the acidic aqueous layers. The product is now in the aqueous phase as a pyridinium salt.

-

Neutral Wash (Optional): Wash the organic layer (which contains neutral impurities) with brine, dry it with Na₂SO₄, and set it aside.

-

Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add solid NaHCO₃ or saturated NaHCO₃ solution with stirring until the pH is ~8-9 (test with pH paper).

-

Back-Extraction: Extract the now basic aqueous layer with fresh ethyl acetate or DCM (3 x 50 mL). The product will move back into the organic phase.

-

Drying and Concentration: Combine the organic layers from the back-extraction, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.

- Purification of Pyridine. Chempedia - LookChem.

- What is a suitable process to eliminate an excess of pyridine from an aqueous solution? Chemistry Stack Exchange.

- Bromination of pyridine derivatives. Google Patents.

- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.

- Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. RSC Publishing.

- Hydrolysis kinetics of the prodrug myristyl nicotinate. PubMed.

Sources

- 1. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 2. Hydrolysis kinetics of the prodrug myristyl nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. orgsyn.org [orgsyn.org]

- 5. DSpace [cora.ucc.ie]

- 6. Purification of Pyridine - Chempedia - LookChem [lookchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Support Center: Recrystallization of Methyl 2-bromo-6-fluoroisonicotinate Intermediates

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Methyl 2-bromo-6-fluoroisonicotinate (and its immediate precursors) represents a class of halogenated pyridine esters critical for medicinal chemistry scaffolding.[1] These intermediates are notorious for low melting points and a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, particularly when impurities like the 2,6-dibromo or 2,6-difluoro analogs are present.[1]

This guide provides a field-proven troubleshooting framework for solvent selection, moving beyond generic advice to address the specific physicochemical behavior of fluoro-bromo-pyridine esters.

Key Physicochemical Challenges[1]

-

Lipophilicity: The presence of both Br and F increases lipophilicity, making the compound highly soluble in standard organic solvents (DCM, THF), complicating recovery.[1]

-

Lattice Energy: The asymmetry of the 2-Br, 6-F substitution often disrupts crystal packing, leading to metastable oils.[1]

-

Hydrolytic Instability: The electron-deficient pyridine ring makes the methyl ester susceptible to hydrolysis in hot aqueous alcohols.[1]

Solvent Selection Matrix

The following solvent systems have been validated for halogenated isonicotinate esters. Selection depends on the impurity profile and physical state of your crude material.[1]

| System Class | Solvent Pair (Solvent / Anti-solvent) | Ratio (v/v) | Primary Use Case | Risk Factor |

| Standard | Ethyl Acetate / n-Heptane | 1:3 to 1:5 | General purification; removal of non-polar tars.[1] | Moderate. Risk of oiling out if cooled too fast.[1] |

| High Stability | Toluene / n-Heptane | 1:2 | "Oiling out" prevention.[1] Higher boiling point allows slower cooling.[1] | Low. Toluene effectively solubilizes aromatic impurities.[1] |

| Polar Clean-up | Isopropanol (IPA) / Water | 5:1 | Removal of inorganic salts or polar acids.[1] | High. Hydrolysis risk. Keep T < 50°C. |

| Flash Recovery | MTBE / Hexanes | 1:4 | Quick precipitation of solid from reaction oils.[1] | Moderate. MTBE is volatile; flammability hazard.[1] |

Expert Insight: Avoid Methanol as a primary solvent if transesterification is a concern, though it is chemically compatible with methyl esters.[1] For this specific fluorinated ester, Toluene/Heptane often yields the most robust crystals due to

-stacking interactions assisting lattice formation.[1]

Troubleshooting Guide (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Question: I dissolved my crude solid in hot Ethyl Acetate, but when I added Heptane and cooled it, a separate oily bottom layer formed instead of crystals. How do I fix this?

Scientist Response: Oiling out occurs when the temperature drops below the "liquid-liquid phase separation" (LLPS) boundary before it hits the crystallization boundary.[1] This is common with fluorinated pyridines.[1]

Corrective Protocol:

-

Re-heat the mixture until the oil redissolves (the solution becomes clear).

-

Seed the solution: Add a tiny crystal of pure product (or scratch the glass) at a temperature just above where the oil previously formed.[1]

-

Slow Down: Wrap the flask in foil or a towel to slow the cooling rate.

-

Solvent Swap: If it persists, switch to Toluene/Heptane .[1] Toluene is a "softer" solvent for aromatics and suppresses LLPS better than esters.[1]

Issue 2: Persistence of Regioisomers

User Question: My NMR shows 5-8% of the 2,6-dibromo impurity co-crystallizing. Standard recrystallization isn't removing it.[1]

Scientist Response: The 2,6-dibromo analog is structurally very similar to your 2-bromo-6-fluoro target, leading to solid solution formation.[1]

Corrective Protocol:

-

Switch Mechanism: Recrystallization relies on solubility differences.[1] If that fails, you need a system that discriminates based on polarity.[1]

-

Melt-Slurry Method: Instead of fully dissolving, suspend the solid in cold Methanol (0°C) . The difluoro and fluoro-bromo species often have higher solubility in cold polar solvents than the dibromo analog (or vice versa depending on the exact lattice).[1] Stir for 2 hours and filter.

-

Chemical Washing: Before recrystallization, wash the organic layer with basic brine.[1] Sometimes "impurities" are actually hydrobromide salts of the pyridine, which disrupt crystallization.[1]

Issue 3: Low Yield / Hydrolysis

User Question: I used Ethanol/Water to get a cleaner product, but my yield dropped by 30%, and I see a new peak in the LCMS (M-14).

Scientist Response: You likely hydrolyzed the ester to the carboxylic acid (2-bromo-6-fluoroisonicotinic acid).[1] The electron-withdrawing Fluorine and Nitrogen atoms at positions 2 and 6 activate the ester carbonyl at position 4, making it hyper-electrophilic.[1]

Corrective Protocol:

-

Eliminate Water: Use anhydrous alcohols if you must use alcohols.

-

Switch to IPA: Isopropanol is sterically bulkier than ethanol/methanol, significantly slowing down nucleophilic attack (transesterification or hydrolysis).[1]

-

Neutralize: Ensure no residual acid catalyst remains from the synthesis step before heating.[1]

Standardized Experimental Protocol

Method: Binary Solvent Recrystallization (EtOAc/Heptane)

-

Preparation: Weigh 10.0 g of crude Methyl 2-bromo-6-fluoroisonicotinate into a 250 mL round-bottom flask.

-

Dissolution: Add Ethyl Acetate (20 mL) . Heat to 60°C (reflux) with stirring.

-

Checkpoint: If solids remain, add EtOAc in 2 mL increments until clear.[1] Do not exceed 40 mL total volume.

-

-

Anti-solvent Addition: Remove from heat source. While still hot (~55°C), slowly add n-Heptane (60 mL) dropwise via an addition funnel.

-

Observation: The solution should remain clear. If cloudiness persists, add a few drops of EtOAc to clear it.[1]

-

-

Controlled Cooling: Allow the flask to cool to room temperature (20-25°C) undisturbed over 2 hours.

-

Crystallization: Once room temperature is reached and crystals are visible, cool to 0-4°C in an ice bath for 1 hour to maximize yield.

-

Isolation: Filter the solids using a Buchner funnel. Wash the cake with cold 10% EtOAc in Heptane (20 mL) .

-

Drying: Dry under vacuum (40°C, 20 mbar) for 4 hours.

Decision Logic for Purification

The following diagram illustrates the decision process for selecting the correct purification pathway based on the physical state of the crude intermediate.

Figure 1: Decision tree for solvent system selection based on the initial physical state and purity of the crude pyridine ester.[1]

References

-

Organic Syntheses. (2015). Purification of Pyridine Carboxylic Acid Derivatives via Crystallization.[1][2] Org.[1][3] Synth. 2015, 92, 237-252.[1] Retrieved from [Link][1]

-

Google Patents. (2012).[1] Preparation method of 2-bromo-6-fluorobenzoic acid (CN102795993A).[1] Retrieved from [1]

Sources

Validation & Comparative

Technical Guide: IR Spectroscopy Characterization of Methyl 2-bromo-6-fluoroisonicotinate

Executive Summary

Methyl 2-bromo-6-fluoroisonicotinate (CAS: 1214345-88-6) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways where the 2,6-disubstitution pattern on the pyridine ring modulates metabolic stability and binding affinity.

This guide provides a technical framework for the characterization of this compound using Infrared (IR) Spectroscopy. Unlike simple hydrocarbons, the simultaneous presence of a pyridine nitrogen, a methyl ester, and two distinct halogens (Fluorine and Bromine) creates a complex vibrational landscape.[1] This document details the diagnostic peak assignments , compares the spectral profile against key structural analogs, and outlines a validated protocol for quality control.

Theoretical Spectral Analysis

The IR spectrum of Methyl 2-bromo-6-fluoroisonicotinate is dominated by the interplay between the electron-withdrawing nature of the pyridine ring and its substituents. The following table details the predicted diagnostic bands based on empirical data from structurally related halogenated pyridines.

Table 1: Diagnostic IR Peak Assignments

| Functional Group | Vibration Mode | Frequency Region (cm⁻¹) | Intensity | Diagnostic Significance |

| Ester Carbonyl | C=O[2] Stretch | 1735 – 1750 | Strong | Primary ID. Shifted to higher frequencies (blue shift) compared to methyl benzoate (~1724 cm⁻¹) due to the electron-withdrawing pyridine ring and F/Br substituents.[3] |

| Aryl Fluoride | C-F Stretch | 1200 – 1260 | Strong | Differentiation. A key differentiator from non-fluorinated analogs.[1][3] Often overlaps with ester C-O bands but adds significant intensity in this region.[1][3] |

| Ester C-O | C-O-C Stretch | 1270 – 1310 | Strong | Characteristic "doublet" often seen with the C-F band.[1][3] Confirms the ester functionality. |

| Pyridine Ring | C=N / C=C Stretch | 1570 – 1600 | Medium | The "breathing" modes of the pyridine ring.[3] The 2,6-substitution pattern often simplifies this region compared to mono-substituted pyridines. |

| Aliphatic C-H | C-H Stretch (Methyl) | 2950 – 2990 | Weak | Arises from the methyl ester group (-OCH₃).[3] |

| Aromatic C-H | C-H Stretch | 3050 – 3100 | Weak | Only two aromatic protons (H3, H5) are present, making these bands very weak.[1][3] |

| Aryl Bromide | C-Br Stretch | 600 – 700 | Medium/Weak | Found in the fingerprint region.[3] Useful for distinguishing from chloro- or fluoro-only analogs if the far-IR region is accessible. |

Technical Note: The presence of the Fluorine atom at position 6 induces a significant inductive effect, stiffening the C=O bond of the ester at position 4.[1] Expect the carbonyl peak to appear at the higher end of the range (closer to 1750 cm⁻¹) compared to Methyl Isonicotinate.[1][3]

Comparative Analysis: Target vs. Analogs

To validate the identity of Methyl 2-bromo-6-fluoroisonicotinate, it is essential to distinguish it from common synthetic impurities or structural analogs.

Table 2: Spectral Comparison with Key Analogs

| Feature | Target: Methyl 2-bromo-6-fluoroisonicotinate | Analog A: Methyl Isonicotinate (Parent) | Analog B: Methyl 2,6-dibromoisonicotinate |

| C=O Position | ~1745 cm⁻¹ (High shift) | ~1730 cm⁻¹ (Standard aromatic ester) | ~1740 cm⁻¹ (High shift, similar to target) |

| Fingerprint (1000-1300) | Complex & Intense. Dominated by C-F stretch overlapping with C-O.[1][3] | Simpler. Distinct C-O bands without C-F interference.[1][3] | Simpler. Lacks the broad/strong C-F absorption around 1200-1250 cm⁻¹.[3] |

| Symmetry | Asymmetric (Br vs F).[1][3] More bands in fingerprint region.[1][2][3][4] | Symmetric (H vs H).[1][3] | Symmetric (Br vs Br).[1][3] Simplifies the ring breathing modes.[1][3] |

| Differentiation Strategy | Look for C-F band presence AND C-Br fingerprint.[3] | Absence of halogen bands.[1][3] | Absence of C-F band; presence of stronger C-Br patterns.[3] |

Experimental Protocol

This protocol ensures reproducible high-quality spectra for liquid or low-melting solid samples of the target compound.

Method: Attenuated Total Reflectance (ATR) FT-IR

ATR is preferred over KBr pellets for this compound due to its likely state (liquid/oil or low-melting solid) and the ease of cleaning halogenated residues.[3]

Step-by-Step Workflow:

-

Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean.[1][3] Run a background scan (air) with 16 scans at 4 cm⁻¹ resolution.

-

Sample Application:

-

If Liquid: Place 10-20 µL of the neat sample on the crystal center.[3]

-

If Solid: Place ~5 mg of solid on the crystal and apply pressure using the clamp until the force gauge reaches the optimal zone (usually ~80-100 N).

-

-

Acquisition:

-

Post-Processing: Apply baseline correction if necessary. Identify the Carbonyl (1740+) and C-F (1200-1250) regions immediately for Pass/Fail assessment.[3]

-

Cleaning: Clean crystal with Isopropanol (IPA) followed by Dichloromethane (DCM) to remove halogenated residues.[1][3]

Characterization Workflow Visualization

The following diagram illustrates the logical flow for confirming the structure of Methyl 2-bromo-6-fluoroisonicotinate during a synthesis campaign.

Caption: Logical workflow for the IR-based structural confirmation of Methyl 2-bromo-6-fluoroisonicotinate.

References

-

Fluorochem. Methyl 2-bromo-6-fluoroisonicotinate Product Sheet & Safety Data. Retrieved from .[1][3]

-

National Institute of Standards and Technology (NIST). Methyl 2-bromobenzoate Infrared Spectrum (Analog Reference). NIST Chemistry WebBook, SRD 69.[1][3][5] Retrieved from .[1][3]

-

BLD Pharm. Methyl 2-bromo-6-fluoroisonicotinate Product Details. Retrieved from .[1][3]

-

PubChem. Methyl 2-bromo-6-fluorobenzoate (Isomer Analog) Characterization. National Library of Medicine.[1][3] Retrieved from .[1][3]

-

ChemicalBook. Methyl 2-bromo-6-methylisonicotinate (Analog) Properties. Retrieved from .[1][3]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Methyl 2-bromo-6-fluoroisonicotinate

Introduction: Beyond Synthesis—The Imperative of Structural Certainty

This guide provides a comprehensive, multi-technique framework for the unambiguous structural validation of Methyl 2-bromo-6-fluoroisonicotinate. We move beyond simple data reporting to explain the causality behind our choice of experiments, creating a self-validating workflow that ensures the highest degree of scientific integrity. We will compare and contrast primary and secondary analytical techniques, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Validation Workflow: An Integrated Approach

A robust validation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form an unassailable confirmation of the target molecule's identity and purity.

Caption: Integrated workflow for the validation of Methyl 2-bromo-6-fluoroisonicotinate.

Part 1: Primary Structural Elucidation—The Core Techniques

These methods provide direct information about the molecular structure, including the carbon-hydrogen framework, atomic connectivity, and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure

NMR is the most powerful technique for elucidating the precise structure of an organic molecule. For a compound containing hydrogen, carbon, and fluorine, a full suite of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Expertise in Action: The chemical structure (IUPAC: methyl 2-bromo-6-fluoropyridine-4-carboxylate) dictates a specific and predictable NMR fingerprint. The pyridine ring contains two protons and is asymmetrically substituted, which will result in distinct signals for each. The fluorine atom will couple with nearby protons and carbons, providing critical connectivity information.

A. ¹H NMR Spectroscopy

This experiment identifies the number and environment of protons in the molecule. We anticipate two signals in the aromatic region and one singlet for the methyl ester protons.

| Expected ¹H NMR Data (500 MHz, CDCl₃) | ||||

| Assignment | Structure Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | Methyl Group | ~3.95 | Singlet (s) | N/A |

| H-3 | Pyridine Ring | ~7.80 | Doublet (d) | J(H-F) ≈ 3.5 Hz |

| H-5 | Pyridine Ring | ~7.55 | Singlet (s) or narrow doublet | J(H-H) is negligible |

Causality: The H-3 proton is expected to be downfield due to the anisotropic effect of the neighboring ester carbonyl and its position on the electron-deficient pyridine ring. Its signal will be split into a doublet by the fluorine atom four bonds away (⁴JHF). The H-5 proton has no adjacent protons, so it should appear as a singlet or a very narrow doublet if any minor long-range coupling exists.

B. ¹³C NMR Spectroscopy

This technique maps the carbon skeleton of the molecule. Broadband proton-decoupled ¹³C NMR will show a distinct signal for each of the seven unique carbon atoms.

| Expected ¹³C NMR Data (125 MHz, CDCl₃) | |

| Assignment | Expected Chemical Shift (δ, ppm) |

| -OCH₃ | ~53 |

| C-5 | ~110 (doublet, J(C-F) ≈ 4 Hz) |

| C-3 | ~115 (doublet, J(C-F) ≈ 4 Hz) |

| C-2 | ~145 (doublet, J(C-F) ≈ 15 Hz) |

| C-4 | ~148 |

| C=O | ~164 |

| C-6 | ~162 (doublet, J(C-F) ≈ 240 Hz) |

Causality: The carbon directly attached to the highly electronegative fluorine atom (C-6) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly downfield.[1][2] Other carbons in the ring will show smaller C-F couplings depending on their proximity to the fluorine atom. The carbonyl carbon of the ester is characteristically found at the low-field end of the spectrum.[2]

C. ¹⁹F NMR Spectroscopy

Given the presence of fluorine, ¹⁹F NMR is a mandatory and highly informative experiment. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a wide chemical shift range, making it exceptionally sensitive.[3][4]

| Expected ¹⁹F NMR Data (470 MHz, CDCl₃) | ||

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| C6-F | -65 to -75 (relative to CFCl₃) | Doublet (d) |

Causality: The chemical shift is characteristic of a fluorine atom attached to an aromatic ring.[5][6] The signal will be split into a doublet due to coupling with the H-3 proton across four bonds (⁴JFH), confirming their spatial relationship. This coupling is a key piece of evidence distinguishing the desired isomer from others.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight and, with high resolution, the elemental formula. It is also a critical tool for identifying the presence of bromine.

Trustworthiness Check: The most telling feature in the mass spectrum of Methyl 2-bromo-6-fluoroisonicotinate will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[7] Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by two mass units (M and M+2).[7] This signature is an unambiguous indicator of a monobrominated compound.

| Expected Mass Spectrometry Data | |

| Technique | Expected Result |

| Low-Resolution MS (EI/ESI) | M⁺ peak at m/z 233 and M+2 peak at m/z 235 (approx. 1:1 ratio) |

| High-Resolution MS (HRMS) | Calculated m/z for C₇H₅⁷⁹BrFNO₂: 232.9488; Found: 232.94XX |

Causality: High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition and rule out other potential structures with the same nominal mass. The molecular formula for this compound is C₇H₅BrFNO₂.[8][9]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. While it doesn't provide detailed connectivity, it serves as a quick quality check.

| Key Expected IR Absorptions (cm⁻¹) | |

| Vibrational Mode | Expected Wavenumber Range |

| C=O Stretch (Ester) | 1720 - 1740 |

| C=C and C=N Stretch (Aromatic Ring) | 1550 - 1600 |

| C-F Stretch | 1200 - 1300 |

| C-O Stretch (Ester) | 1100 - 1300 |

Causality: The strong absorption around 1730 cm⁻¹ is characteristic of the carbonyl group in an ester.[10] The presence of a C-F bond will give rise to a strong absorption in the fingerprint region.[10] The combination of these absorptions provides strong evidence for the gross structural features of the molecule.

Part 2: Orthogonal Validation—Purity Assessment and Method Comparison

Once the structure is confirmed, its purity must be rigorously assessed. Chromatographic techniques are the gold standard for this purpose. They provide an orthogonal (different and complementary) method to the spectroscopic techniques.

Caption: Comparison of HPLC and GC workflows for purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity analysis of non-volatile and thermally stable compounds.[11]

| HPLC vs. GC-MS: A Comparative Analysis | |

| High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle: Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Principle: Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |

| Strengths for this Analyte: Excellent for analyzing the primary product and any non-volatile impurities (e.g., starting materials, hydrolysis products). Ambient temperature analysis prevents thermal degradation. | Strengths for this Analyte: High separation efficiency for volatile compounds.[12] MS detection provides structural information on impurities. Ideal for detecting residual solvents. |

| Potential Challenges: Pyridine derivatives can exhibit peak tailing due to interactions with residual silanols on silica-based columns.[13] This can be mitigated by using a low pH mobile phase or adding a competing base like triethylamine (TEA).[13] | Potential Challenges: The analyte must be thermally stable and sufficiently volatile. Derivatization may be required for less volatile analogs, though likely not for this specific ester.[14] |

| Recommended Use Case: Primary method for quantitative purity assessment (% area) and stability studies. | Recommended Use Case: Complementary method to HPLC for identifying volatile or thermally stable impurities and confirming identity via mass spectrum. |

Experimental Protocols

Protocol 1: Reverse-Phase HPLC for Purity Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: Start with 95% A, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 270 nm.

-

Sample Preparation: Dissolve a small amount of the synthesized product in the initial mobile phase composition to a concentration of ~1 mg/mL.

-

Analysis: Inject 10 µL. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Rationale: The use of a C18 column provides good retention for moderately polar aromatic compounds.[13] The acidic mobile phase (formic acid) helps to protonate the pyridine nitrogen, leading to better peak shape and minimizing interactions with the stationary phase.[15]

Protocol 2: GC-MS for Impurity Profiling

-

Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

-

Injector: Split/splitless injector at 250°C, split ratio 50:1.

-

Detector: Mass spectrometer scanning from m/z 40 to 400.

-

Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.

-

Analysis: Inject 1 µL. Identify the main peak by its retention time and mass spectrum. Analyze smaller peaks for potential impurities.

Rationale: GC-MS is highly sensitive and provides both retention time and mass spectral data, which can be used to identify unknown impurities by comparing their spectra to libraries.[12][16] This is particularly useful for identifying any isomeric byproducts or residual reagents from the synthesis.

Conclusion: A Triad of Confirmation

The structural validation of Methyl 2-bromo-6-fluoroisonicotinate is a critical, multi-step process that cannot be accomplished with a single technique. The definitive assignment requires a triad of confirmation:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Unambiguously defines the chemical structure and atomic connectivity, ruling out isomers.

-

Mass Spectrometry: Confirms the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a crucial validation point.

-

Chromatography (HPLC/GC): Provides an orthogonal measure of purity, ensuring the sample is free from significant contaminants that could confound subsequent experiments.

By systematically applying this integrated workflow, researchers can proceed with absolute confidence in the identity and quality of their material, ensuring the integrity and reproducibility of their scientific findings.

References

- Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC.Journal of Pharmaceutical and Biomedical Analysis.

- HPLC Methods for analysis of Pyridine.

- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.SIELC Technologies.

- Methyl 2-bromo-6-fluoroisonicotin

- Technical Support Center: Chromatographic Purification of Pyridine Deriv

- Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv

- Analytical Methods for Pyridine.

- Development of quantitative methods for the analysis of pyridine in marine sediments and biota.GOV.UK.

- Methyl 2-bromo-6-fluoroisonicotin

- GC/MS analysis of pyridine.

- TMSI+Pyridine for GC Derivatiz

- Methyl 2-bromo-6-fluorobenzo

- METHYL 2-BROMO-6-FLUOROISONICOTIN

- 19Fluorine NMR.University of Ottawa.

- Fluorine-19 nuclear magnetic resonance spectroscopy.Wikipedia.

- 19F NMR Chemical Shift Table.Alfa Chemistry.

- 19F Chemical Shifts and Coupling Constants.University of California, Santa Barbara.

- Bromo p

- Classify the resonances in the 13 C NMR spectrum of methyl propano

- Infrared Spectra of Some Common Functional Groups.Chemistry LibreTexts.

- Characteristics of ¹³C NMR Spectroscopy.Chemistry LibreTexts.

Sources

- 1. vaia.com [vaia.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. youtube.com [youtube.com]

- 8. PubChemLite - Methyl 2-bromo-6-fluoroisonicotinate (C7H5BrFNO2) [pubchemlite.lcsb.uni.lu]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. gcms.cz [gcms.cz]

- 15. helixchrom.com [helixchrom.com]

- 16. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]

Safety Operating Guide

Personal protective equipment for handling Methyl 2-bromo-6-fluoroisonicotinate

Operational Safety Guide: Handling Methyl 2-bromo-6-fluoroisonicotinate

Executive Summary & Risk Profile

Methyl 2-bromo-6-fluoroisonicotinate (CAS: 1214345-88-6) is a halogenated pyridine ester commonly used as a scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles. While often classified as an Irritant (H315, H319, H335) and Harmful if Swallowed (H302) , its structural properties dictate a higher tier of caution than standard organic intermediates.

Why this molecule demands respect:

-

Halogen Reactivity: The presence of bromine and fluorine on the pyridine ring increases the electrophilicity of the molecule. This makes it a potential alkylating agent and a severe skin/mucous membrane irritant.

-

Hydrolysis Risk: As an ester, exposure to moisture can release the corresponding isonicotinic acid and alcohols, potentially altering the pH and increasing corrosivity on contact with sweat or mucous membranes.

-

Dust Potential: As a solid (typically off-white powder), the primary exposure vector is inhalation of dust during weighing, which can cause acute respiratory distress.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must be adapted to the specific operational state of the chemical (Solid vs. Solution).

| Protective Layer | Solid Handling (Weighing/Transfer) | Solution Phase (Synthesis/Workup) | Rationale & Technical Insight |

| Respiratory | Fume Hood (Primary) . If hood unavailable (rare), use N95/P100 respirator. | Fume Hood (Mandatory) . Sash at working height (18"). | Halogenated pyridines can be lachrymatory. Engineering controls (Hood) are superior to wearable respirators. |

| Hand Protection | Double Nitrile Gloves (4 mil minimum outer). | Laminate (Silver Shield) under Nitrile OR Double Nitrile (change every 30 mins). | Pyridine derivatives can permeate nitrile. In solution (e.g., DCM/DMF), permeation rates accelerate drastically. |

| Eye Protection | Chemical Safety Goggles .[1] | Chemical Safety Goggles + Face Shield (if >500mL). | Standard safety glasses are insufficient against dust ingress or splashes of halogenated solvents. |

| Body Protection | Lab Coat (Cotton/Poly blend). | Lab Coat + Chemical Resistant Apron (Tyvek/PVC). | Protects personal clothing from splashes that may not be immediately felt but cause delayed burns. |

Operational Logistics: Step-by-Step Handling

This protocol is designed to eliminate "unforced errors" in the lab—accidents caused by poor logistics rather than chemical failure.

Phase A: Preparation & Weighing

-

Static Control: Halogenated aromatic solids are often static-prone. Use an anti-static gun or a polonium strip inside the balance draft shield to prevent "flying powder."

-

The "Clean Zone" Setup:

-

Place a disposable absorbent mat (benchkote) inside the fume hood.

-

Pre-weigh your transfer vessel (flask) and spatula.

-

Critical Step: Do not weigh directly onto weighing paper. Weigh directly into a tared vial or flask to minimize transfer steps where dust can become airborne.

-

Phase B: Solubilization & Transfer

-

Solvent Choice: When dissolving, add solvent slowly. The heat of solution is generally low, but if the material has partially hydrolyzed, acid release can cause minor sputtering.

-

Cannula Transfer: For reactions >10 grams, do not pour. Dissolve the solid in the transport vessel and transfer via cannula or wide-bore syringe to the reaction vessel to maintain a closed system.

Phase C: Spill Response

-

Solid Spill: Do NOT sweep. Sweeping generates dust. Cover with wet paper towels (water/surfactant mix) to dampen, then wipe up.

-

Solution Spill: Absorb with vermiculite or sand.[2][3] Do not use standard paper towels alone, as halogenated solutions can degrade cellulose or release vapors rapidly.

Waste Disposal & Deactivation

Disposal of halogenated heterocycles requires strict adherence to waste stream separation to prevent incinerator damage and regulatory fines.

Waste Classification: Halogenated Organic Waste

-

Do NOT mix with: Non-halogenated solvents (e.g., Acetone, Methanol waste streams) or Oxidizers.

-

Labeling: Must explicitly state "Contains Halogens (Br, F)" and "Pyridine Derivative."

Disposal Decision Tree (Visualization)

Figure 1: Decision logic for disposing of Methyl 2-bromo-6-fluoroisonicotinate waste. Note that the presence of the halogenated solute overrides the solvent classification.

Safety Workflow Diagram

The following diagram illustrates the "Hierarchy of Controls" applied to the workflow of this specific chemical.

Figure 2: Operational workflow emphasizing the escalation of risk during the Quench/Workup phase where hydrolysis may release acidic byproducts.

References

-

Fluorochem. (2024).[2][3] Safety Data Sheet: Methyl 2-bromo-6-fluoroisonicotinate (CAS 1214345-88-6).[4] Retrieved from

-

BLD Pharm. (2024). Product Analysis and Safety: Methyl 2-bromo-6-fluoroisonicotinate.[4] Retrieved from

-

Thermo Fisher Scientific. (2025). General Handling of Halogenated Pyridines and Esters. Retrieved from

-

PubChem. (2024). Compound Summary: Methyl 2-bromo-6-fluoroisonicotinate.[4][5] National Library of Medicine. Retrieved from

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.